molecular formula C11H10FNO2 B1293035 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 854531-33-2

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1293035
CAS No.: 854531-33-2
M. Wt: 207.2 g/mol
InChI Key: FCTGUFFMXLWGPP-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . This compound may also interact with proteins involved in cell signaling, thereby modulating cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its optimal biological effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular function . The effects of this compound on metabolic flux and metabolite levels are significant, as they can impact overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within cells can influence its activity and function, as it may be concentrated in specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

Comparison with Similar Compounds

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced biological activity and stability due to the presence of both fluorine and methyl groups.

Properties

IUPAC Name

5-fluoro-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTGUFFMXLWGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649236
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854531-33-2
Record name 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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